![molecular formula C15H19NO3 B6594116 Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 92652-76-1](/img/structure/B6594116.png)
Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
“Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Scientific Research Applications
Metalloporphyrin-Catalysed Reactions
Metalloporphyrin catalysts have been used for the selective functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, which are crucial in biomimetic studies and organic synthesis. These processes have high regio-, diastereo-, or enantioselectivity and high product turnover numbers, suggesting potential applications in modifying or synthesizing compounds similar to Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate for specific scientific purposes (Che et al., 2011).
Hydroxycoumarins Chemistry
Hydroxycoumarins, a class of compounds related to the structure , have numerous applications due to their chemical, photochemical, and biological properties. This highlights the versatility of hydroxylated bicyclic structures in various fields, including genetics, pharmacology, and microbiology, which could extend to this compound (Yoda, 2020).
Antioxidant and Microbiological Activity
Natural carboxylic acids, including those with structures similar to this compound, have demonstrated significant antioxidant, antimicrobial, and cytotoxic activities. This suggests potential applications in developing new pharmaceuticals or preservatives (Godlewska-Żyłkiewicz et al., 2020).
Cyclometalating Ligands in OLEDs
Transition-metal based phosphors, including those with cyclometalating chelates, have applications in organic light-emitting diodes (OLEDs). The fine adjustment of ligand-centered pi-pi* electronic transitions allows tuning of emission wavelength across the visible spectrum, indicating the potential use of similar compounds in opto-electronic applications (Chi & Chou, 2010).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) and related structures have found applications in nanotechnology, polymer processing, and biomedical fields due to their self-assembly into nanometer-sized rod-like structures and multivalent nature. This underscores the potential of structurally related compounds in various scientific applications (Cantekin et al., 2012).
Safety and Hazards
properties
IUPAC Name |
benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYOOOSGBBQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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